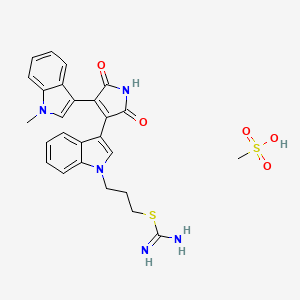

Ro 31-8220 mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ro 31-8220 mesylate, also known as Bisindolylmaleimide IX, is a synthetic compound characterized by the molecular formula C₂₆H₂₇N₅O₅S₂ and a molecular weight of 553.7 Da. It acts primarily as a reversible competitive inhibitor of protein kinase C. This compound is notable for its ability to penetrate cell membranes, making it effective in various biological applications .

Ro 31-8220 mesylate functions through competitive inhibition of protein kinases, particularly protein kinase C. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation. The compound exhibits varying inhibition potency across different kinases, with IC50 values indicating its effectiveness at nanomolar concentrations for several targets including PKCα and MAPKAP-K1b .

Ro 31-8220 mesylate has demonstrated significant biological activity beyond its role as a protein kinase C inhibitor. It also inhibits a variety of other kinases such as RSK1, RSK2, PRK2, PKD1, MSK1, GSK3β, CDK2-cyclin A, and PIM3. These interactions suggest its potential utility in modulating signaling pathways involved in cell growth, differentiation, and apoptosis .

The synthesis of Ro 31-8220 mesylate typically involves multiple steps starting from simpler organic compounds. The process includes the formation of the indole and maleimide structures through condensation reactions followed by functionalization to introduce the mesylate group. Although specific protocols may vary among laboratories, the general approach involves standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions .

Ro 31-8220 mesylate is widely used in research settings for its ability to inhibit protein kinase C and other kinases. Its applications include:

- Cell signaling studies: Understanding the role of protein kinase C in various cellular processes.

- Cancer research: Investigating the pathways involved in tumor growth and metastasis.

- Neuroscience: Studying the effects of kinase inhibition on neuronal signaling and plasticity .

Interaction studies have shown that Ro 31-8220 mesylate can modulate various signaling pathways by inhibiting multiple kinases. For instance, it has been used to explore the role of protein kinase C in cardiac hypertrophy and neurodegenerative diseases. Studies often involve assessing changes in downstream signaling cascades following treatment with this compound .

Ro 31-8220 mesylate shares structural and functional characteristics with several other compounds that inhibit protein kinases. Here are some notable comparisons:

| Compound | Type | Primary Target | IC50 (nM) |

|---|---|---|---|

| Ro 31-8220 mesylate | Bisindolylmaleimide | Protein kinase C | 5 - 38 |

| Staurosporine | Indole alkaloid | Broad-spectrum kinase | ~1 - 10 |

| Gö 6976 | Bisindolylmaleimide | Protein kinase C | ~10 |

| H7 | Pyridopyrimidine | Protein kinase A | ~100 |

| Bisindolylmaleimide I | Bisindolylmaleimide | Protein kinase C | ~10 |

Uniqueness

Ro 31-8220 mesylate is unique due to its specific structural features that allow for selective inhibition of protein kinase C while also affecting other kinases at low concentrations. Its ability to penetrate cell membranes enhances its utility in cellular studies compared to other inhibitors that may have limited bioavailability or specificity .

Ro 31-8220 mesylate represents a bisindolylmaleimide derivative with the molecular formula C₂₅H₂₃N₅O₂S·CH₄O₃S for the complete mesylate salt form [1] [2]. The base compound without the methanesulfonic acid component has the molecular formula C₂₅H₂₃N₅O₂S [1] [3] [2]. The molecular weight of the mesylate salt is 553.65 grams per mole [1] [4] [2].

The International Union of Pure and Applied Chemistry systematic name for Ro 31-8220 mesylate is 3-[3-[2,5-Dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl carbamimidothioate methanesulfonate [5] [6] [2]. This nomenclature reflects the complex structural architecture incorporating the bisindolylmaleimide core with a propyl thiocarbamate side chain and methanesulfonic acid salt formation.

The compound is assigned Chemical Abstracts Service number 138489-18-6 [1] [2] and carries multiple database identifiers including PubChem identification number 11628205 [1], Molecular Design Limited number MFCD03788207 [2] [7] [8], and Reaxys Registry Number 5373685 [2] [7] [8]. The International Chemical Identifier Key is SAWVGDJBSPLRRB-UHFFFAOYSA-N [1].

| Property | Value | Unit |

|---|---|---|

| Molecular Formula (Base) | C₂₅H₂₃N₅O₂S | - |

| Molecular Formula (Mesylate) | C₂₅H₂₃N₅O₂S·CH₄O₃S | - |

| Molecular Weight | 553.65 | g/mol |

| Chemical Abstracts Service Number | 138489-18-6 | - |

Structural Characteristics of Bisindolylmaleimide Core

The bisindolylmaleimide core structure represents a fundamental architectural motif consisting of a central maleimide group with two indole moieties positioned at the 3- and 4-positions of the pyrrol-2,5-dione ring system [9] [10]. This core structure forms the foundation for a diverse class of biologically active compounds, with the maleimide functional group serving as the central organizing element that confers critical pharmacological properties [10].

The central maleimide ring system is characterized as a five-membered lactam structure containing two carbonyl groups at positions 2 and 5, creating an electron-deficient heterocyclic framework [9] [10] [11]. The presence of these carbonyl functionalities establishes the compound as a cyclic imide, which is essential for the biological activity profile observed in bisindolylmaleimide derivatives [11].

The indole substituents attached to the maleimide core exhibit specific substitution patterns that influence both the chemical and biological properties of the molecule [9] [10]. In Ro 31-8220 mesylate, one indole nitrogen is methylated while the second indole bears a propyl chain terminating in a thiocarbamate functionality [1] [5] [6]. This asymmetric substitution pattern creates distinct electronic environments around each indole ring system.

The molecular architecture demonstrates significant non-planarity due to steric interactions between the bulky indole ring systems [12]. Theoretical studies on related bisindolylmaleimide derivatives indicate that the dihedral angles between indole and maleimide rings can vary substantially, with twisted conformations being energetically favorable to minimize steric strain [12].

| Structural Feature | Characteristic |

|---|---|

| Core Framework | Pyrrol-2,5-dione with bisindolyl substitution |

| Ring System | Five-membered lactam with dual carbonyl groups |

| Substitution Pattern | Asymmetric N-alkylation of indole nitrogens |

| Molecular Geometry | Non-planar twisted conformation |

| Electronic Nature | Conjugated π-system with electron-rich and electron-poor regions |

Physical Properties and Stability Parameters

Ro 31-8220 mesylate exhibits distinctive physical characteristics that reflect its complex molecular architecture and salt formation. The compound presents as an orange to red powder or crystalline material at ambient temperature [2] [7] [8], with this coloration arising from the extended conjugated π-system spanning the bisindolylmaleimide framework.

The melting point of Ro 31-8220 mesylate has been determined to be within the range of 237.0 to 241.0 degrees Celsius, with a reference value of 239 degrees Celsius [2] [7] [8]. This relatively high melting point indicates strong intermolecular interactions within the crystalline lattice, likely involving hydrogen bonding between the mesylate counterions and the organic cation.

Density measurements indicate a value of 1.4±0.1 grams per cubic centimeter [4], which is consistent with the presence of the organic framework combined with the inorganic mesylate salt component. The compound maintains a solid physical state at standard temperature and pressure conditions [2] [7] [8].

Solubility characteristics demonstrate significant solvent dependence. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations up to 100 milligrams per milliliter, equivalent to 180.61 millimolar [1] [13]. In contrast, the compound demonstrates poor aqueous solubility, being classified as insoluble in water [13]. Similarly, ethanol solubility is limited, with values below 1 milligram per milliliter [1] [13].

The stability profile reveals multiple environmental sensitivities that necessitate careful handling and storage protocols. The compound demonstrates photosensitivity, requiring protection from light exposure [2] [7] [8]. Air sensitivity indicates potential oxidative degradation pathways, while hygroscopic behavior suggests moisture absorption that could affect chemical stability [2] [7] [8]. Heat sensitivity further constrains handling conditions, with recommended storage temperatures maintained between 0 to 10 degrees Celsius or at -20 degrees Celsius under inert gas atmospheres [1] [2] [7] [8].

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 237.0-241.0°C | Standard pressure |

| Appearance | Orange to Red crystalline solid | Room temperature |

| Density | 1.4±0.1 g/cm³ | Estimated value |

| Dimethyl Sulfoxide Solubility | 100 mg/mL | 25°C |

| Water Solubility | Insoluble | 25°C |

| Storage Temperature | 0-10°C or -20°C | Under inert gas |

Crystal Structure Characteristics

The crystallographic analysis of Ro 31-8220 mesylate reveals important structural details regarding the solid-state organization of this bisindolylmaleimide derivative. While specific crystal structure data for Ro 31-8220 mesylate itself was not identified in the comprehensive literature search, the crystallographic principles governing bisindolylmaleimide compounds provide valuable insights into the expected structural characteristics.

The mesylate salt formation introduces additional complexity to the crystal packing arrangement through the incorporation of methanesulfonic acid molecules within the crystal lattice. These ionic interactions between the protonated nitrogen sites and the mesylate anions contribute to the overall stability of the crystalline form and influence the observed melting point characteristics [2] [7] [8].

Based on the structural characteristics of related bisindolylmaleimide compounds, the crystal structure likely exhibits non-centrosymmetric packing due to the asymmetric substitution pattern of the molecule [9] [10]. The presence of both methylated and propyl-substituted indole nitrogens creates a molecular asymmetry that propagates into the crystal packing arrangement.

The extended conjugated π-system of the bisindolylmaleimide core facilitates π-π stacking interactions between adjacent molecules in the crystal lattice [10] [12]. These aromatic stacking interactions, combined with hydrogen bonding involving the thiocarbamate functionality and mesylate counterions, contribute to the overall crystal stability and the observed physical properties.

The non-planar molecular geometry, resulting from steric interactions between the indole ring systems, influences the crystal packing efficiency and may result in relatively low packing coefficients compared to more planar aromatic systems [12]. This structural feature contributes to the observed density characteristics and may influence the dissolution behavior in various solvents.

Crystal habit analysis suggests the formation of powder to crystalline morphologies [2] [7] [8], indicating multiple nucleation sites during crystallization processes. The orange to red coloration observed in the solid state reflects the electronic transitions within the conjugated π-system and may be influenced by the specific crystal packing arrangement.

Spectroscopic Profile

The spectroscopic characterization of Ro 31-8220 mesylate encompasses multiple analytical techniques that provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation method, with confirmation of structural integrity specified in commercial analytical protocols [2] [7] [8].

Proton nuclear magnetic resonance spectroscopy of bisindolylmaleimide compounds typically reveals characteristic resonances corresponding to the aromatic protons of the indole ring systems, appearing in the downfield region between 7 and 8 parts per million [14] [15]. The maleimide proton, when present, appears as a distinctive singlet due to the electron-withdrawing effects of the adjacent carbonyl groups [15].

The N-methyl substituent on one indole nitrogen generates a characteristic singlet resonance around 3.8 parts per million, while the propyl chain protons appear as complex multiplets in the aliphatic region [5] [6]. The thiocarbamate functionality contributes additional resonances, with the amino protons typically appearing as a broad resonance due to rapid exchange processes [5] [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbons of the maleimide ring appearing around 170 parts per million [14] [15]. The aromatic carbon resonances span the region from 100 to 140 parts per million, reflecting the various electronic environments within the indole and maleimide ring systems [14] [15].

High-performance liquid chromatography analysis confirms compound purity at levels exceeding 97 to 98 percent area by area under the curve measurements [1] [2]. This analytical method also serves to identify and quantify potential impurities or degradation products that may arise during synthesis or storage.

Mass spectrometry analysis provides molecular weight confirmation, with electrospray ionization techniques facilitating the detection of both the parent molecular ion and characteristic fragmentation patterns [16]. The mesylate salt typically shows the expected molecular ion peak corresponding to the complete salt formula, along with fragment ions corresponding to loss of the methanesulfonic acid component.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching vibrations of the maleimide ring appear around 1700 wavenumbers, while the aromatic carbon-carbon stretching vibrations appear between 1400 and 1600 wavenumbers [14]. The thiocarbamate functionality contributes additional absorption bands in the fingerprint region below 1400 wavenumbers.

Ultraviolet-visible spectroscopy of related bisindolylmaleimide compounds demonstrates absorption characteristics reflecting the extended conjugated π-system [12] [17]. The absorption maxima typically occur in the range of 280 to 300 nanometers, corresponding to π-π* electronic transitions within the aromatic framework [12] [18]. The orange to red coloration observed in the solid state suggests additional electronic transitions extending into the visible region of the electromagnetic spectrum.

| Spectroscopic Method | Key Characteristics | Analytical Purpose |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic signals 7-8 ppm, N-methyl ~3.8 ppm | Structural confirmation |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl signals ~170 ppm, aromatics 100-140 ppm | Framework elucidation |

| High-Performance Liquid Chromatography | Purity ≥97-98% area | Purity assessment |

| Mass Spectrometry | Molecular ion confirmation | Molecular weight verification |

| Infrared Spectroscopy | Carbonyl ~1700 cm⁻¹, aromatics 1400-1600 cm⁻¹ | Functional group identification |

| Ultraviolet-Visible Spectroscopy | Absorption maxima 280-300 nm | Electronic transition analysis |

The synthetic chemistry of Ro 31-8220 mesylate encompasses several established methodologies that have been developed and refined over decades of research into bisindolylmaleimide compounds. The primary synthetic approaches can be categorized into two main strategies: substitution of preformed maleimides and formation of the maleimide ring system.

Grignard Coupling with Dihalomaleimides

The foundational synthetic approach for Ro 31-8220 mesylate involves the coupling of indole Grignard reagents with dihalomaleimides [1] [2]. This methodology, first described by Steglich et al. in 1980, utilizes indolyl magnesium iodide in the presence of hexamethylphosphoramide to achieve the desired bisindolylmaleimide structure [3]. The reaction proceeds through electrophilic substitution at the indole C-3 position, with the Grignard reagent providing the necessary nucleophilic character for coupling with 2,3-dibromomaleimide.

Faul et al. conducted extensive investigations into this synthetic route, demonstrating that dichloromaleimides are equally effective as dibromo analogues while being more economical [3]. The optimal solvent system was identified as toluene/ether/tetrahydrofuran (5:1:1), which provided consistent yields and facilitated scale-up operations. The addition of aqueous ammonium chloride to the reaction mixture eliminated the need for chromatographic purification, enabling the synthesis of N-methylmaleimide intermediates on a 770-gram scale with 72% yield [3].

The selectivity of this reaction is strongly solvent-dependent, with toluene favoring bisindolyl products (70% yield) and tetrahydrofuran promoting monoindolyl compound formation (74% yield) [3]. This selectivity can be exploited for the preparation of unsymmetrical bisindolylmaleimides through sequential coupling reactions.

Perkin Condensation Methodology

The Perkin condensation approach represents an alternative strategy for maleimide ring formation. Davis et al. developed this methodology using indolyl-3-glyoxylyl chlorides and aryl acetic acids in the presence of triethylamine [3]. For bisindolyl compounds, methyl indole is treated with oxalyl chloride to form 2-(1-methylindol-3-yl)-2-oxoacetyl chloride, which undergoes condensation with 1-methyl-3-indolylacetic acid to yield the maleic anhydride intermediate in 36% yield [3].

The conversion of maleic anhydrides to maleimides was subsequently improved through the development of mild conditions using hexamethyldisilazane and methanol, which provided excellent yields without affecting sensitive functional groups [3]. This methodology is particularly advantageous for compounds containing nitriles and esters, as it avoids the harsh conditions (140°C, ammonia) previously required for anhydride-to-maleimide conversion.

Indole-3-acetamide/Indole-3-glyoxylate Condensation

The most efficient synthetic methodology for bisindolylmaleimides involves the condensation of indole-3-acetamides with methyl indole-3-glyoxylates using potassium tert-butoxide in tetrahydrofuran [4]. This approach, developed by Faul et al., provides remarkably high yields (84-100%) and demonstrates excellent functional group tolerance, accommodating substituents including hydrogen, alkyl, hydroxyl, trityl, and dimethylamino groups [4].

The reaction mechanism involves the formation of a hydroxypyrrolone intermediate, which undergoes dehydration and hydrolysis to yield the final maleimide product [4]. The high efficiency of this methodology makes it particularly suitable for the preparation of both symmetrical and unsymmetrical bisindolylmaleimides, with the capability to introduce diverse substituents on either indole ring.

Suzuki Cross-coupling Approaches

Modern synthetic strategies have incorporated palladium-catalyzed cross-coupling reactions to enable late-stage diversification of bisindolylmaleimide structures. Neel et al. employed a Suzuki cross-coupling reaction from an indolylmaleimide triflate intermediate, which was obtained through the reaction of an amide with dimethyl oxalate in the presence of potassium tert-butoxide [3]. The triflate intermediate was then coupled with protected 3-indole boronic acid in a Suzuki reaction to provide the desired bisindolylmaleimide in 55% yield [3].

Wang et al. further developed this approach for the synthesis of arcyriaflavin A, utilizing a three-step route involving Suzuki cross-coupling with indole nitrogen protection [3]. This methodology required the preparation of indole boronic acid, which was reacted with N-methyl dibromomaleimide to generate the N,N'-bistosylated maleimide intermediate. Subsequent cleavage of the protecting groups afforded the maleic anhydride in 82% yield [3].

| Synthetic Route | Key Reagents | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Coupling with Dihalomaleimides | Indole Grignard reagent, 2,3-dibromomaleimide, HMPA | 54-72 | Well-established, scalable | Requires harsh conditions (HMPA) |

| Perkin Condensation | Indolyl-3-glyoxylyl chloride, aryl acetic acid, Et3N | 36-45 | Direct anhydride formation | Low yields, harsh conditions |

| Indole-3-acetamide/Indole-3-glyoxylate Condensation | Indole-3-acetamide, methyl indole-3-glyoxylate, KOtBu | 84-100 | Highest yields, functional group tolerance | Requires specific starting materials |

| Suzuki Cross-coupling | Indole boronic acid, triflate intermediate, Pd catalyst | 55-82 | Mild conditions, late-stage diversification | Limited substrate scope |

Evolution of Bisindolylmaleimide Synthesis

The synthetic evolution of bisindolylmaleimides has been driven by the need for more efficient, selective, and scalable methodologies. The historical development of these synthetic approaches reflects the growing understanding of the structural requirements for biological activity and the challenges associated with preparing these complex heterocyclic systems.

Early Methodological Developments

The initial synthetic efforts focused on establishing the fundamental reactivity patterns of indole derivatives with maleimide precursors. Steglich's pioneering work established the feasibility of the Grignard approach, though the yields were modest (60%) and the conditions required the use of hexamethylphosphoramide, which poses significant safety concerns [3]. The early recognition that solvent selection dramatically influences product distribution led to systematic optimization studies.

The development of the Perkin condensation methodology represented an important advancement in direct maleimide ring formation, though the yields remained moderate. Davis et al.'s contribution of the hexamethyldisilazane/methanol method for anhydride-to-maleimide conversion addressed a significant limitation in the synthetic sequence by providing mild conditions that preserve acid-sensitive functionality [3].

Optimization of Reaction Conditions

Subsequent research focused on improving yields and reducing the use of hazardous reagents. Brenner et al. demonstrated that the selectivity between mono- and bisindolylmaleimides could be controlled through careful solvent selection, enabling the preparation of unsymmetrical products through sequential coupling strategies [3]. This work highlighted the importance of reaction conditions in controlling product distribution and opened new synthetic possibilities.

The comprehensive studies by Faul et al. represented a significant advancement in understanding the fundamental chemistry of bisindolylmaleimide synthesis [3]. Their demonstration that dichloromaleimides are equally effective as dibromo analogues while being more economical provided a practical improvement. The identification of optimal solvent systems and the development of aqueous workup procedures that eliminate chromatographic purification were crucial for enabling scale-up operations.

Development of High-Yielding Methodologies

The most significant advancement in bisindolylmaleimide synthesis came with the development of the indole-3-acetamide/indole-3-glyoxylate condensation methodology. This approach achieves consistently high yields (84-100%) while demonstrating excellent functional group tolerance [4]. The methodology's success stems from its mechanistic pathway, which involves the formation of a stable hydroxypyrrolone intermediate that undergoes controlled dehydration and hydrolysis.

The high efficiency of this methodology has made it the preferred approach for preparing diverse bisindolylmaleimide derivatives, including those required for structure-activity relationship studies. The ability to introduce different substituents on either indole ring provides access to both symmetrical and unsymmetrical products with high efficiency.

Integration of Modern Synthetic Methods

Recent synthetic developments have incorporated modern cross-coupling methodologies to enable late-stage diversification. The integration of Suzuki cross-coupling reactions allows for the introduction of diverse aryl and heteroaryl substituents under mild conditions, expanding the accessible chemical space [3]. These methodologies are particularly valuable for medicinal chemistry applications where rapid analog generation is required.

The development of palladium-catalyzed approaches has also enabled the preparation of more complex bisindolylmaleimide structures, including those with extended aromatic systems and heterocyclic substitutions. The mild reaction conditions and broad substrate tolerance of these methods make them particularly attractive for the preparation of functionalized derivatives.

Structure-Based Design Approaches

The structure-based design of Ro 31-8220 mesylate and related bisindolylmaleimides has been guided by detailed understanding of protein kinase C binding sites and the structural requirements for selective inhibition. The integration of structural biology, computational chemistry, and medicinal chemistry has enabled the rational optimization of these compounds.

Protein Kinase C Binding Site Analysis

The adenosine triphosphate binding site of protein kinase C provides the structural framework for understanding bisindolylmaleimide binding. The active site consists of two lobes connected by a flexible hinge region, with the adenosine triphosphate binding pocket located in the cleft between these lobes [5]. The bisindolylmaleimide scaffold occupies this binding site through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking with key amino acid residues.

Structural studies have revealed that the maleimide carbonyl groups form critical hydrogen bonds with the backbone amide groups of the hinge region, mimicking the interactions normally formed by the adenine ring of adenosine triphosphate [5]. The indole rings extend into hydrophobic pockets on either side of the binding site, with the planar aromatic systems forming favorable van der Waals contacts with surrounding amino acid residues.

Computational Modeling and Docking Studies

Molecular docking studies have provided detailed insights into the binding mode of Ro 31-8220 mesylate within the protein kinase C active site. The compound adopts a relatively planar conformation that maximizes contact with the binding site, with the two indole rings extending in opposite directions from the central maleimide core [6]. The propyl chain bearing the guanidine group projects toward the solvent-accessible region of the binding site, where it can form favorable electrostatic interactions with negatively charged residues.

The computational analysis has identified key binding interactions that contribute to the compound's high affinity and selectivity. The hydrogen bonding network involving the maleimide carbonyl groups and the hinge region backbone is essential for binding affinity, while the hydrophobic interactions of the indole rings provide selectivity through shape complementarity with the protein kinase C binding site [6].

Structure-Activity Relationship Analysis

The structure-activity relationships of bisindolylmaleimides have been extensively studied to understand the contribution of individual structural features to biological activity. The maleimide core is essential for activity, with the NH form showing significantly higher potency than N-alkylated derivatives [7]. This difference is attributed to the ability of the NH group to form additional hydrogen bonds with the protein target.

The indole rings contribute to both potency and selectivity through their hydrophobic interactions with the binding site. N-methylation of the indole rings is generally tolerated and may enhance selectivity by preventing unwanted interactions with off-target proteins [7]. Substitution at the C-5 position of the indole rings can significantly impact activity, with electron-withdrawing groups generally enhancing potency.

The alkyl chain connecting the indole ring to the guanidine group plays a crucial role in determining activity. The propyl chain length appears optimal for protein kinase C inhibition, with shorter or longer chains resulting in reduced potency [1]. The terminal guanidine group provides important electrostatic interactions that contribute to binding affinity and selectivity.

Selectivity Determinants

The selectivity of Ro 31-8220 mesylate for protein kinase C over other kinases is determined by subtle differences in the binding site architecture. The shape and electrostatic properties of the protein kinase C binding site are particularly well-suited to accommodate the bisindolylmaleimide scaffold, while other kinases may have different binding site geometries that are less favorable [5].

The indole ring substitution pattern and the length of the alkyl chain can be optimized to enhance selectivity by exploiting these binding site differences. The guanidine group orientation and its interactions with specific amino acid residues in the protein kinase C binding site contribute to the compound's selectivity profile.

| Structural Feature | Effect on PKC Activity | IC50 Impact | Selectivity Impact |

|---|---|---|---|

| Maleimide NH vs N-alkyl | NH form shows higher potency | 2-10 fold improvement | Improved kinase selectivity |

| Indole N-alkylation | N-methylation maintains activity | Minimal change | Reduced selectivity |

| Indole C-5 substitution | Electron-withdrawing groups enhance activity | 1.5-3 fold improvement | Enhanced selectivity |

| Alkyl chain length (propyl vs ethyl) | Propyl chain optimal | 2-5 fold improvement | Optimal selectivity |

| Guanidine vs amidine group | Guanidine improves selectivity | Varies by target | Improved selectivity |

Preparation of Derivatives and Analogs

The preparation of Ro 31-8220 mesylate derivatives and analogs has been essential for understanding structure-activity relationships and developing compounds with improved properties. The synthetic approaches for derivative preparation must address the unique challenges posed by the bisindolylmaleimide scaffold while maintaining the structural features essential for biological activity.

N-Alkylated Analogs

The preparation of N-alkylated derivatives involves the selective alkylation of the maleimide nitrogen atom while preserving the integrity of the indole rings. The alkylation reaction typically employs strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents [8]. The reaction conditions must be carefully controlled to prevent overalkylation or decomposition of the sensitive maleimide system.

The choice of alkylating agent significantly influences the outcome of the reaction. Primary alkyl halides generally provide good yields (65-85%) with minimal side reactions, while secondary and tertiary alkyl halides may lead to elimination products or reduced yields [8]. The regioselectivity of the alkylation can be controlled through the use of protecting groups or by employing less reactive alkylating agents.

Hydroxylated Derivatives

The introduction of hydroxyl groups into the bisindolylmaleimide framework can be achieved through several complementary approaches. Direct hydroxylation of the indole rings using electrophilic reagents such as N-bromosuccinimide followed by hydrolysis provides access to hydroxylated analogs, though yields are typically moderate (45-70%) due to competing oxidation reactions [8].

Alternative approaches involve the use of O-alkylation strategies, where protected hydroxyl groups are introduced during the initial synthesis and subsequently deprotected under mild conditions. The trityl protecting group has proven particularly useful for this purpose, as it can be removed under acidic conditions that do not affect the maleimide core [8].

Halogenated Analogs

Halogenated derivatives of Ro 31-8220 mesylate can be prepared through electrophilic halogenation of the indole rings. The reaction typically employs N-bromosuccinimide, N-chlorosuccinimide, or N-iodosuccinimide in the presence of a mild acid catalyst [8]. The regioselectivity of the halogenation depends on the electronic properties of the indole ring and the reaction conditions.

The C-5 position of the indole ring is generally the most reactive site for electrophilic halogenation, though substitution at other positions can be achieved through the use of directing groups or by employing different reaction conditions [8]. The yields for halogenation reactions typically range from 55-80%, with selectivity being a key challenge in achieving high-quality products.

Macrocyclic Derivatives

The preparation of macrocyclic bisindolylmaleimide derivatives represents a particularly challenging synthetic problem due to the conformational constraints imposed by the cyclic structure. Ring-closing metathesis has proven to be an effective methodology for the formation of macrocycles with six to ten atom tethers [9] [10].

The synthesis of macrocyclic derivatives requires careful consideration of ring strain and conformational factors. Attempts to prepare macrocycles with short tethers (two to four atoms) have been unsuccessful due to the strained nature of the resulting ring systems [9]. However, longer tethers (six to ten atoms) can be successfully cyclized using ring-closing metathesis or double alkylation protocols, providing yields of 30-65% [9].

The macrocyclization approach has been applied to the synthesis of constrained analogs that may exhibit enhanced selectivity due to their restricted conformational flexibility. The cyclization reactions are typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular reactions [9].

Aromatic Substituted Variants

The introduction of aromatic substituents can be achieved through Suzuki cross-coupling reactions or electrophilic aromatic substitution. The Suzuki approach offers the advantage of mild reaction conditions and broad substrate tolerance, enabling the introduction of diverse aryl and heteroaryl groups [3]. The yields for Suzuki coupling reactions typically range from 50-75%, depending on the nature of the coupling partners and the reaction conditions.

Electrophilic aromatic substitution provides an alternative route for introducing aromatic substituents, though the reaction conditions may be more harsh and the substrate scope more limited. The choice of methodology depends on the specific substitution pattern desired and the availability of appropriate starting materials [3].

Heterocyclic Replacements

The replacement of the indole rings with other heterocyclic systems requires specialized synthetic approaches tailored to the specific heterocycle being introduced. Benzofuran and benzothiophene analogs can be prepared using similar synthetic strategies to those employed for indole derivatives, though modifications to the reaction conditions may be necessary to accommodate the different electronic properties of these heterocycles [3].

The synthesis of heterocyclic replacements often involves the use of heterocycle-specific synthetic routes that may not be directly applicable to the indole system. The yields for these transformations vary widely (40-85%) depending on the specific heterocycle and the synthetic methodology employed [3].

| Derivative Type | Preparation Method | Typical Yield (%) | Key Challenges | Biological Activity |

|---|---|---|---|---|

| N-alkylated analogs | Alkylation of NH maleimide | 65-85 | Regioselectivity control | Reduced PKC activity |

| Hydroxylated derivatives | Direct hydroxylation or O-alkylation | 45-70 | Oxidation side reactions | Enhanced GSK-3β inhibition |

| Halogenated analogs | Electrophilic halogenation | 55-80 | Selectivity issues | Improved selectivity |

| Macrocyclic derivatives | Ring-closing metathesis or alkylation | 30-65 | Ring strain limitations | Unique kinase profiles |

| Aromatic substituted variants | Suzuki coupling or electrophilic substitution | 50-75 | Substrate scope limitations | Varied target selectivity |

| Heterocyclic replacements | Heterocycle-specific synthetic routes | 40-85 | Synthetic complexity | Novel biological activities |

Quality Control and Analytical Purity Assessment

The quality control and analytical purity assessment of Ro 31-8220 mesylate requires comprehensive analytical methodologies that can accurately determine chemical purity, structural identity, and physical properties. The complex nature of the bisindolylmaleimide structure and the presence of multiple functional groups necessitate the use of orthogonal analytical techniques to ensure product quality.

High Performance Liquid Chromatography Analysis

High performance liquid chromatography serves as the primary method for quantitative purity determination of Ro 31-8220 mesylate. The method typically employs reverse-phase chromatography with a C18 column and a gradient elution system using acetonitrile and water with appropriate buffer systems [1] [2]. The detection is commonly performed using ultraviolet absorption at 254 nm, taking advantage of the strong chromophore provided by the bisindolylmaleimide system.

The high performance liquid chromatography method must be validated according to appropriate guidelines, with acceptance criteria typically requiring ≥95.0-98.0 area% purity for pharmaceutical-grade material [1] [2]. The method must demonstrate adequate resolution between the main component and potential impurities, with system suitability criteria including tailing factor, theoretical plates, and resolution requirements.

Impurity profiling using high performance liquid chromatography is essential for identifying and quantifying synthesis-related impurities, degradation products, and residual starting materials. The method must be sensitive enough to detect impurities at the 0.1% level, which may require the use of specialized detection techniques or extended run times [1] [2].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Marmy-Conus N, Hannan KM, Pearson RB. Ro 31-6045, the inactive analogue of the protein kinase C inhibitor Ro 31-8220, blocks in vivo activation of p70(s6k)/p85(s6k): implications for the analysis of S6K signalling. FEBS Lett. 2002 May 22;519(1-3):135-40. PubMed PMID: 12023032.

3: Chepurny OG, Hussain MA, Holz GG. Exendin-4 as a stimulator of rat insulin I gene promoter activity via bZIP/CRE interactions sensitive to serine/threonine protein kinase inhibitor Ro 31-8220. Endocrinology. 2002 Jun;143(6):2303-13. PubMed PMID: 12021195; PubMed Central PMCID: PMC3500996.

4: Han Z, Pantazis P, Lange TS, Wyche JH, Hendrickson EA. The staurosporine analog, Ro-31-8220, induces apoptosis independently of its ability to inhibit protein kinase C. Cell Death Differ. 2000 Jun;7(6):521-30. PubMed PMID: 10822275.

5: Zhou B, Zhang JP, Hu ZL, Tan YX, Qian DH. Ro 31-8220 inhibits release of interleukin-1 and interleukin-6 from mouse peritoneal macrophages induced by fibrin fibrinogen degradation products. Zhongguo Yao Li Xue Bao. 1999 May;20(5):449-51. PubMed PMID: 10678095.

6: Lingameneni R, Vysotskaya TN, Duch DS, Hemmings HC Jr. Inhibition of voltage-dependent sodium channels by Ro 31-8220, a 'specific' protein kinase C inhibitor. FEBS Lett. 2000 May 12;473(2):265-8. PubMed PMID: 10812087.

7: Kuz'mina TI, Denisenko VIu, Shapiev ISh. [Effect of the protein kinase C inhibitor Ro 31-8220 on Ca2+-responses, induced by somatotropin, in swine granulosa cells]. Tsitologiia. 1999;41(11):992-6. Russian. PubMed PMID: 10643054.

8: Hers I, Tavaré JM, Denton RM. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity. FEBS Lett. 1999 Nov 5;460(3):433-6. PubMed PMID: 10556511.

9: Zhou B, Zhang JP, Hu ZL, Tao XB, Qian DH. Effects of Ro 31-8220 on smooth muscle cell proliferation induced by fibrinogen degradation products. Zhongguo Yao Li Xue Bao. 1997 Sep;18(5):463-5. PubMed PMID: 10322943.

10: Standaert ML, Bandyopadhyay G, Antwi EK, Farese RV. RO 31-8220 activates c-Jun N-terminal kinase and glycogen synthase in rat adipocytes and L6 myotubes. Comparison to actions of insulin. Endocrinology. 1999 May;140(5):2145-51. PubMed PMID: 10218965.

11: Begemann M, Kashimawo SA, Lunn RM, Delohery T, Choi YJ, Kim S, Heitjan DF, Santella RM, Schiff PB, Bruce JN, Weinstein IB. Growth inhibition induced by Ro 31-8220 and calphostin C in human glioblastoma cell lines is associated with apoptosis and inhibition of CDC2 kinase. Anticancer Res. 1998 Sep-Oct;18(5A):3139-52. PubMed PMID: 9858877.

12: Barrett P, Davidson G, Hazlerigg DG, Morris MA, Ross AW, Morgan PJ. Mel 1a melatonin receptor expression is regulated by protein kinase C and an additional pathway addressed by the protein kinase C inhibitor Ro 31-8220 in ovine pars tuberalis cells. Endocrinology. 1998 Jan;139(1):163-71. PubMed PMID: 9421411.

13: Mahon TM, Matthews JS, O'Neill LA. Staurosporine, but not Ro 31-8220, induces interleukin 2 production and synergizes with interleukin 1alpha in EL4 thymoma cells. Biochem J. 1997 Jul 1;325 ( Pt 1):39-45. PubMed PMID: 9224627; PubMed Central PMCID: PMC1218526.

14: Yeo EJ, Provost JJ, Exton JH. Dissociation of tyrosine phosphorylation and activation of phosphoinositide phospholipase C induced by the protein kinase C inhibitor Ro-31-8220 in Swiss 3T3 cells treated with platelet-derived growth factor. Biochim Biophys Acta. 1997 May 27;1356(3):308-20. PubMed PMID: 9194574.

15: Lin W, Zhang JP, Hu ZL, Feng ZH, Qian DH. Effects of Ro 31-8220 on lipopolysaccharides-induced hepatotoxicity and release of tumor necrosis factor from rat Kupffer cells. Zhongguo Yao Li Xue Bao. 1997 Jan;18(1):85-7. PubMed PMID: 10072903.

16: Heiskanen KM, Savolainen KM. Palmitic acid anilide-induced respiratory burst in human polymorphonuclear leukocytes is inhibited by a protein kinase C inhibitor, Ro 31-8220. Free Radic Biol Med. 1997;22(7):1175-82. PubMed PMID: 9098091.

17: Beltman J, McCormick F, Cook SJ. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase. J Biol Chem. 1996 Oct 25;271(43):27018-24. PubMed PMID: 8900190.

18: Harris TE, Persaud SJ, Jones PM. Atypical isoforms of pKc and insulin secretion from pancreatic beta-cells: evidence using Gö 6976 and Ro 31-8220 as Pkc inhibitors. Biochem Biophys Res Commun. 1996 Oct 23;227(3):672-6. PubMed PMID: 8885992.

19: Marley PD, Thomson KA. Inhibition of nicotinic responses of bovine adrenal chromaffin cells by the protein kinase C inhibitor, Ro 31-8220. Br J Pharmacol. 1996 Sep;119(2):416-22. PubMed PMID: 8886429; PubMed Central PMCID: PMC1915873.

20: Geiselhart L, Conti DJ, Freed BM. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events. Transplantation. 1996 Jun 15;61(11):1637-42. PubMed PMID: 8669110.